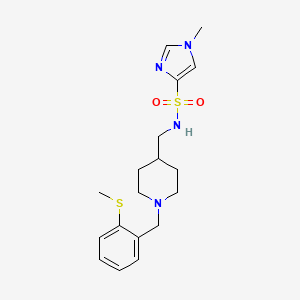

1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S2/c1-21-13-18(19-14-21)26(23,24)20-11-15-7-9-22(10-8-15)12-16-5-3-4-6-17(16)25-2/h3-6,13-15,20H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOYDOYLAPDPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Imidazole ring : Contributes to its interaction with biological targets.

- Piperidine moiety : Impacts the pharmacokinetics and binding affinity.

- Methylthio group : Enhances solubility and may influence metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole and piperidine rings facilitate binding to hydrophobic pockets within target proteins, while the sulfonamide group may participate in hydrogen bonding interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could modulate receptor activity, influencing various physiological responses.

Antimicrobial Activity

Research indicates that sulfonamides, including those with imidazole structures, exhibit antimicrobial properties. They inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds. For instance, compounds containing imidazole and piperidine structures have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Anticancer Efficacy : A study demonstrated that a related imidazole sulfonamide significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 0.86 µM. This effect was attributed to the compound's ability to induce apoptosis and inhibit migration in vitro .

- Antimicrobial Activity : In another investigation, derivatives of imidazole sulfonamides were tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Comparative Analysis

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differentiating groups are summarized below:

Key Observations :

- Sulfonamide Group : Present in the target compound, , and , this group is critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase or kinase targets).

- Piperidine Modifications : The quinazoline () and oxadiazole () substitutions diverge significantly, suggesting divergent biological targets.

Pharmacological and Physicochemical Properties

Activity Insights :

- The target compound’s methylthio group may confer selectivity toward sulfur-metabolizing enzymes (e.g., cystathionine beta-synthase) or redox-sensitive targets.

- Compound 116’s antimalarial activity () suggests that piperidine-oxadiazole hybrids are viable for antiparasitic applications, though the target compound’s activity remains speculative .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the imidazole and piperidine scaffolds. For example, 1-methyl-1H-imidazole-4-sulfonyl chloride (a precursor) is synthesized via reaction of 1-methylimidazole with chlorosulfonic acid under controlled temperatures (0–5°C) and inert atmospheres to minimize side reactions . Subsequent coupling with a piperidine intermediate, such as (1-(2-(methylthio)benzyl)piperidin-4-yl)methanamine, is achieved using nucleophilic substitution or amidation. Purification often employs column chromatography (e.g., chloroform:methanol gradients) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural validation requires multi-technique analysis:

- 1H/13C-NMR : To confirm regiochemistry of the imidazole sulfonamide and piperidine substitution patterns (e.g., piperidinyl methylene protons at δ 2.5–3.5 ppm) .

- FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹ .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C19H27N4O2S2: 415.15) .

Q. What purification techniques are effective for isolating the final compound?

- Methodological Answer : After synthesis, impurities (e.g., unreacted sulfonyl chloride or amine intermediates) are removed via silica gel chromatography with polar/non-polar solvent systems (e.g., chloroform:methanol 3:1). Recrystallization from dimethyl ether or ethanol can further enhance purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonamide coupling efficiency?

- Methodological Answer : Low yields in sulfonamide formation often arise from steric hindrance or competing hydrolysis. Strategies include:

- Using Schotten-Baumann conditions (biphasic system with NaOH) to minimize water interference .

- Employing coupling agents like EDCI/HOBt to activate the sulfonyl chloride intermediate .

- Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate:hexane 1:1) to terminate reactions at optimal conversion.

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism (imidazole ring) or conformational flexibility (piperidine). Solutions include:

- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., piperidine ring inversion) .

- 2D NMR (COSY, HSQC) : To assign overlapping proton environments (e.g., distinguishing benzyl vs. piperidinyl methylene groups) .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and validate assignments .

Q. What experimental designs are suitable for evaluating biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Target Selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase, histone deacetylases) based on structural analogs .

- Assay Design : Use fluorescence-based enzymatic assays (e.g., HDAC inhibition via fluorogenic substrate cleavage) with IC50 determination. Include controls like SAHA (vorinostat) for benchmarking .

- SAR Studies : Synthesize analogs with modified substituents (e.g., methylthio → ethylthio) to probe binding interactions .

Q. How can computational modeling predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina can model binding poses in protein active sites (e.g., HDAC8). Key interactions include hydrogen bonding between the sulfonamide and Arg37/Asp101 residues .

- MD Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvents?

- Methodological Answer : Discrepancies may stem from polymorphism or solvent impurities. Standardize testing via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.